molecular formula C14H13BrO3S B6434425 phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate CAS No. 2419708-89-5

phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No. B6434425
CAS RN: 2419708-89-5
M. Wt: 341.22 g/mol
InChI Key: HZLZCUUJGVUMTA-UHFFFAOYSA-N
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Description

Phenyl 4-bromobenzenesulfonate, also known as phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, is a chemical compound with the molecular formula C12H9BrO3S . It has an average mass of 313.167 Da and a monoisotopic mass of 311.945557 Da .


Molecular Structure Analysis

The molecular structure of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves a benzene ring, which contains six pi electrons. These electrons are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable, and it tends to be retained during reactions .

Mechanism of Action

Target of Action

The primary target of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then undergo further reactions, such as substitution or addition .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group at the benzylic position .

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom or a nucleophile at the benzylic position . This can significantly alter the chemical properties of the original compound, potentially leading to different biological activities.

Action Environment

The action of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light or heat, which can provide the energy needed to initiate the reaction . Additionally, the choice of solvent can influence the rate and outcome of the reaction .

properties

IUPAC Name

phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-10-9-14(11(2)8-13(10)15)19(16,17)18-12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZCUUJGVUMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

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